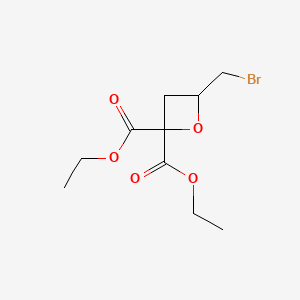
2,2-Diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. This compound is characterized by its unique oxetane ring structure, which imparts distinct chemical properties and reactivity.
Métodos De Preparación
Análisis De Reacciones Químicas
2,2-Diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions: Typical reagents include bases, acids, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and time are optimized based on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but often include derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
2,2-Diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as an intermediate in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,2-Diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate exerts its effects involves interactions with molecular targets and pathways. The oxetane ring structure is known to influence the compound’s reactivity and interactions with other molecules, potentially affecting biological pathways and processes .
Comparación Con Compuestos Similares
2,2-Diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate can be compared with other similar compounds, such as:
2,2-Diethyl 4-(chloromethyl)oxetane-2,2-dicarboxylate: Similar in structure but with a chloromethyl group instead of a bromomethyl group.
Other Oxetane Derivatives: Various oxetane derivatives with different substituents and functional groups, each with unique properties and applications.
Propiedades
Fórmula molecular |
C10H15BrO5 |
|---|---|
Peso molecular |
295.13 g/mol |
Nombre IUPAC |
diethyl 4-(bromomethyl)oxetane-2,2-dicarboxylate |
InChI |
InChI=1S/C10H15BrO5/c1-3-14-8(12)10(9(13)15-4-2)5-7(6-11)16-10/h7H,3-6H2,1-2H3 |
Clave InChI |
XANIWKFLHWXJNA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CC(O1)CBr)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


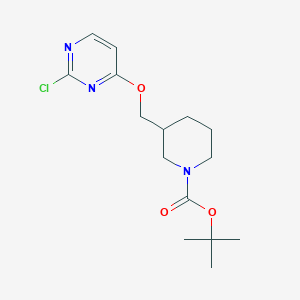
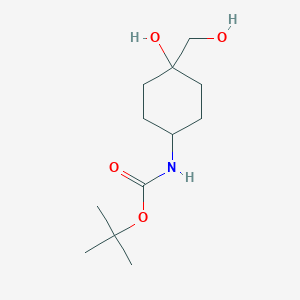
![rac-(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13491798.png)
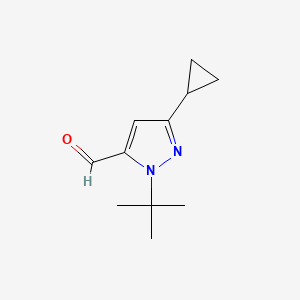

![1-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B13491818.png)
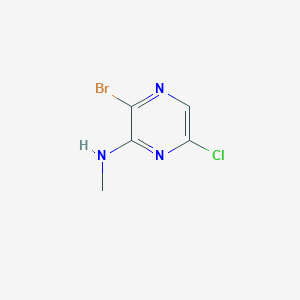
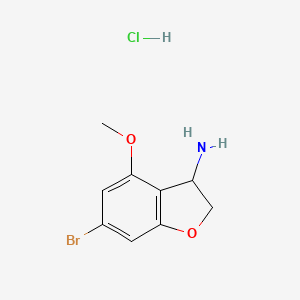
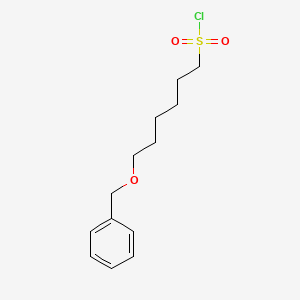
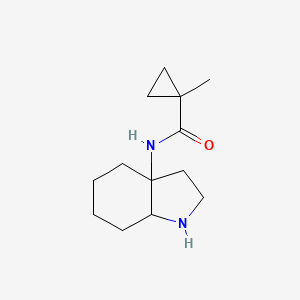

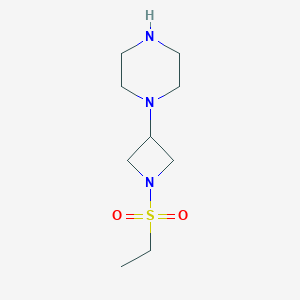
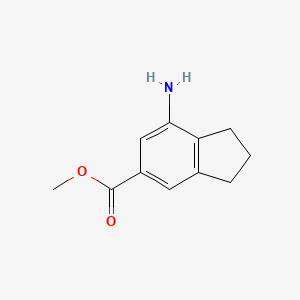
![4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride](/img/structure/B13491864.png)
